Formulators face color fading and nitrosamine risks in cured meats. Sodium erythorbate (E316) is the validated solution.
- **Function**: Oxygen scavenger & reducing agent. Accelerates NO from nitrite for stable pink color.
- **Performance**: Equivalent to ascorbate for nitrosamine reduction (1.09:1 dosing ratio). Superior stability in amino acid-rich beverages vs. erythorbic acid.
- **Application**: 0.5-1.5% for red meat MAP packaging; standard for bacon, ham, franks. Not for frying (>180°C decomposition).
Molecular FormulaC6H7NaO6
Molecular Weight198.11 g/mol
CAS No.7317-67-1
Cat. No.B8810168
⚠ Attention: For research use only. Not for human or veterinary use.
Sodium erythorbate (SE), CAS 7317-67-1, also known as sodium D-isoascorbate or sodium isoascorbate, is the sodium salt of erythorbic acid and a stereoisomer of sodium ascorbate (vitamin C) [1]. It is a white crystalline powder with a molecular weight of 198.11 g/mol [2] and is classified as a food-grade antioxidant (E316) [3]. Its primary industrial role is as a reducing agent and oxygen scavenger in food systems, particularly in meat curing and beverage preservation .
Role
Food-grade reducing agent and oxygen scavenger for meat curing and beverage preservation.
Format
Sodium salt form with reported high aqueous solubility, supporting rapid dissolution in aqueous food systems.
Selection Context
Stereoisomer of sodium ascorbate; thermal decomposition onset may guide high-heat vs. ambient processing choices.
[1] ChemicalBook. Sodium Erythorbate (CAS 6381-77-7) Chemical Properties. View Source
While sodium erythorbate shares a stereoisomeric relationship with sodium ascorbate and a chemical relationship with erythorbic acid, their physicochemical and functional behaviors diverge significantly under industrial conditions. Sodium erythorbate exhibits a unique combination of high aqueous solubility [1], distinct thermal decomposition thresholds [2], and equivalent nitrosamine inhibition efficacy [3] that are not collectively matched by any single analog. Furthermore, its sodium salt form confers different stability profiles in the presence of common food matrix components like glycine and metal ions compared to its free acid counterpart [4]. Substituting sodium erythorbate with ascorbic acid or erythorbic acid without quantitative adjustment and process validation can lead to under-dosing, reduced color stability in cured meats, and compromised regulatory compliance regarding nitrosamine mitigation.
Sodium erythorbate vs. sodium ascorbate: stereoisomer difference may shift thermal stability thresholds, affecting performance in heated processes.
Sodium salt vs. erythorbic acid: solubility and stability in amino-acid matrices differ; direct substitution may require quantitative adjustment and validation.
Replacing without defined conversion factors may alter nitrosamine mitigation outcomes and cured color consistency.
[2] Reda, S.Y. et al. (2011). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. Food Science and Technology, 31(2). View Source
[3] Theiler, R.F. et al. (1981). Model System Studies on N-Nitrosamine Formation in Cured Meats: The Effect of Curing Solution Ingredients. Journal of Food Science, 46: 996-998. View Source
[4] Matsuda, H. et al. (1964). Studies on the Stabilities of Ascorbic Acid, Sodium Ascorbate, Erythorbic Acid, and Sodium Erythorbate Solutions in the Presence of Food Components (II). Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 5(5), 383-390. View Source
Sodium Erythorbate: Comparator Evidence
Equivalent Antioxidant Potency
Sodium erythorbate and sodium ascorbate demonstrate equivalent antioxidant and reducing power on a weight basis, with a defined conversion factor for industrial formulation. Specifically, 1.09 parts of sodium erythorbate are functionally equivalent to 1 part of sodium ascorbate [1][2]. This quantitative relationship allows for precise substitution in formulations requiring ascorbate activity without altering the final redox capacity.
This ratio enables precise, cost-optimized substitution of sodium ascorbate in industrial recipes while maintaining identical functional antioxidant capacity.
Sodium erythorbate offers a 1.23:1 functional conversion relative to its parent free acid, erythorbic acid [1][2]. This difference arises from the sodium salt's significantly enhanced aqueous solubility: sodium erythorbate demonstrates a solubility of 15 g per 100 mL water at 25°C, whereas erythorbic acid is less soluble in water under comparable conditions [1]. In meat curing applications, this high solubility ensures rapid dissolution and immediate availability for reaction with nitrite [3], a critical factor for achieving consistent cure color and maximizing nitrosamine inhibition within short processing windows.
Conversion & SolubilityCross-study comparable
1.23× vs erythorbic acid; 15 g/100 mL water at 25°C
May support rapid aqueous dissolution
Reported solubility advantage over free acid
Formulation ScienceSolubilityFood Processing
Evidence Dimension
Functional Conversion Factor & Aqueous Solubility
Target Compound Data
1.23 parts functional equivalence; 15 g/100 mL water solubility at 25°C
The combination of defined equivalency and superior solubility ensures faster, more uniform distribution in aqueous food systems, reducing processing time and improving batch consistency.
Formulation ScienceSolubilityFood Processing
[1] ChemicalBook. Sodium Erythorbate (CAS 6381-77-7) Chemical Properties. View Source
[3] Alibaba.com. China C6h8o6 Erythorbic Acid Overview: Key Features, Specifications, and Industrial Applications Explained. View Source
Thermal Stability vs. Ascorbic Acid
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal a critical distinction: sodium erythorbate decomposes at temperatures below 180°C, limiting its protective action in high-temperature frying oils [1]. In contrast, ascorbic acid exhibits greater thermal resistance, with decomposition onset between 180°C and 200°C, making it a marginally more suitable antioxidant for processes involving prolonged heating at frying temperatures [1]. This finding directly informs antioxidant selection for thermally intensive food manufacturing.
Thermal StabilityDirect head-to-head comparison
SE: vs ascorbic acid: 180–200°C
Guides high-heat process selection
TGA/DSC data; decomposition onset differs by ~20°C
Thermal StabilityFood ProcessingOil Oxidation
Evidence Dimension
Thermal Decomposition Onset Temperature
Target Compound Data
Decomposes below 180°C
Comparator Or Baseline
Ascorbic acid decomposes between 180°C and 200°C
Quantified Difference
Lower thermal stability threshold by at least ~20°C
Conditions
TGA/DSC under constant heating
Why This Matters
This thermal limitation precludes the use of sodium erythorbate as an effective antioxidant in deep-frying applications, guiding procurement toward alternatives like ascorbic acid or synthetic phenolics for high-heat processes.
Thermal StabilityFood ProcessingOil Oxidation
[1] Reda, S.Y. et al. (2011). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. Food Science and Technology, 31(2). View Source
Equivalent Nitrosamine Inhibition
In a ground pork model system designed to simulate commercial bacon curing, sodium erythorbate and sodium ascorbate were found to be equally effective in reducing levels of nitrosopyrrolidine, a carcinogenic N-nitrosamine [1]. This direct head-to-head comparison confirms that sodium erythorbate provides identical nitrosamine mitigation benefits to the more commonly recognized sodium ascorbate, validating its use as a direct substitute for meeting food safety regulations.
This evidence supports regulatory compliance and food safety labeling claims, allowing procurement of sodium erythorbate as a scientifically validated alternative for reducing carcinogenic nitrosamine formation in processed meats.
Meat ScienceNitrosamine InhibitionFood Safety
[1] Theiler, R.F. et al. (1981). Model System Studies on N-Nitrosamine Formation in Cured Meats: The Effect of Curing Solution Ingredients. Journal of Food Science, 46: 996-998. View Source
Equivalent Color Stability
In a controlled study on bone-in beef steaks packaged in a high-oxygen modified atmosphere (80% O2 / 20% CO2) and displayed at 1°C for 24 hours, sodium erythorbate was found to be as effective as ascorbic acid in inhibiting surface discoloration (P > 0.05) [1]. Both reducing agents, when applied topically at concentrations of 0.5%, 1.0%, or 1.5% (wt/wt), significantly improved vertebrae redness compared to lower concentrations (0%, 0.05%, 0.1%) (P < 0.05) [1]. No detrimental effects on longissimus lumborum (muscle) color were observed [1].
Color Stability (MAP)Direct head-to-head comparison
P > 0.05 vs ascorbic acid (0.5–1.5%)
Supports visual shelf-life evaluation
High-O₂ MAP, 24h at 1°C
Meat Color StabilityModified Atmosphere PackagingShelf Life
Evidence Dimension
Inhibition of Vertebrae Discoloration (Redness Stability)
Target Compound Data
Significant improvement at 0.5-1.5% (P < 0.05)
Comparator Or Baseline
Ascorbic acid significant improvement at 0.5-1.5% (P < 0.05)
Quantified Difference
No significant difference between SE and AA (P > 0.05)
This data justifies the selection of sodium erythorbate as a cost-effective alternative to ascorbic acid for maintaining visual appeal and shelf-life of red meat products in retail packaging systems.
Meat Color StabilityModified Atmosphere PackagingShelf Life
[1] Mancini, R.A. et al. (2007). Comparison of ascorbic acid and sodium erythorbate: Effects on the 24 h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres. Meat Science, 75(3). View Source
Stability in Glycine-Containing Solutions
In aqueous solutions containing Cu2+, the stability profile of sodium erythorbate differs from that of its free acid, erythorbic acid, in the presence of specific food components. While ascorbic acid and erythorbic acid became less stable in the presence of glycine compared to their sodium salts, this destabilization effect was not observed for the sodium salts under the same conditions [1]. This indicates that sodium erythorbate maintains greater stability in protein-rich or amino acid-containing liquid systems compared to erythorbic acid.
Matrix StabilityDirect head-to-head comparison
SE remained stable vs erythorbic acid destabilized
Differential stability; sodium salt unaffected by glycine-induced destabilization
Conditions
Aqueous solution with Cu2+ (6.4-96 μg%) and glycine
Why This Matters
This differential stability informs formulation choices in liquid food products containing amino acids or peptides, suggesting sodium erythorbate may provide more consistent antioxidant protection throughout shelf life than its free acid counterpart.
[1] Matsuda, H. et al. (1964). Studies on the Stabilities of Ascorbic Acid, Sodium Ascorbate, Erythorbic Acid, and Sodium Erythorbate Solutions in the Presence of Food Components (II). Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 5(5), 383-390. View Source
Sodium Erythorbate: Application Scenarios
Meat Curing & Nitrosamine Mitigation
Sodium erythorbate is the preferred reducing agent in cured meat formulations (e.g., bacon, ham, frankfurters) due to its high aqueous solubility (15 g/100 mL) [1] and proven equivalence to sodium ascorbate in reducing carcinogenic nitrosamines [2]. It accelerates the conversion of nitrite to nitric oxide, ensuring a rapid and uniform pink cured color [1]. The defined 1.09:1 substitution ratio relative to sodium ascorbate [1] allows for precise, cost-effective reformulation without altering product safety or appearance.
High-Oxygen MAP Shelf-Life
For beef steaks and other red meats packaged in high-oxygen modified atmospheres (e.g., 80% O2/20% CO2), sodium erythorbate applied at 0.5-1.5% (wt/wt) effectively stabilizes surface color and inhibits discoloration for 24 hours at retail display temperatures (1°C) [3]. It is statistically equivalent to ascorbic acid in this application (P > 0.05) [3], making it a scientifically validated, potentially more economical alternative for extending visual shelf-life and reducing food waste at retail.
Beverage Stability in Amino Acid Matrices
In aqueous beverages or liquid food products containing amino acids (e.g., protein-fortified drinks, broths), sodium erythorbate demonstrates superior stability compared to erythorbic acid, resisting glycine-induced degradation [4]. This property ensures more consistent antioxidant protection throughout product shelf-life. Combined with its high water solubility [1], it is well-suited for use in canned fruits, vegetables, wines, and soft drinks where maintaining color and flavor clarity is critical.
Avoidance in Frying Oils
Due to its decomposition below 180°C, sodium erythorbate provides little to no protective action in edible oils undergoing frying processes [5]. Formulators and procurement specialists should instead consider more thermally stable antioxidants like ascorbic acid, propyl gallate, or synthetic phenolic compounds (e.g., TBHQ, BHA) for applications involving sustained high-temperature heating.
Application
Selection Property
Validation Focus
Meat Curing & Nitrosamine Mitigation
Reported high aqueous solubility and rapid nitrite conversion
Nitrosamine reduction equivalence validation
High-Oxygen MAP Shelf-Life
Surface color stabilization at 0.5–1.5% (wt/wt)
Color retention equivalency vs ascorbic acid
Amino-Acid Containing Beverages
Stability in glycine-rich matrices
Consistent antioxidant protection review
High-Temperature Frying Oils
Decomposition onset
Thermal stability validation required; consider alternative antioxidants
[1] ChemicalBook. Sodium Erythorbate (CAS 6381-77-7) Chemical Properties. View Source
[2] Theiler, R.F. et al. (1981). Model System Studies on N-Nitrosamine Formation in Cured Meats: The Effect of Curing Solution Ingredients. Journal of Food Science, 46: 996-998. View Source
[3] Mancini, R.A. et al. (2007). Comparison of ascorbic acid and sodium erythorbate: Effects on the 24 h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres. Meat Science, 75(3). View Source
[4] Matsuda, H. et al. (1964). Studies on the Stabilities of Ascorbic Acid, Sodium Ascorbate, Erythorbic Acid, and Sodium Erythorbate Solutions in the Presence of Food Components (II). Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 5(5), 383-390. View Source
[5] Reda, S.Y. et al. (2011). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. Food Science and Technology, 31(2). View Source
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